molecular formula C16H19NO2 B1589719 Methyl 3-cyclohexyl-1H-indole-6-carboxylate CAS No. 494799-18-7

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Cat. No. B1589719
M. Wt: 257.33 g/mol
InChI Key: ISGMYFROWQKXIL-UHFFFAOYSA-N
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Description

“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” is a synthetic compound . It has a molecular formula of C16H19NO2 . It is an analog of BB-22, a synthetic cannabinoid identified in herbal mixtures .


Synthesis Analysis

The synthesis of indole derivatives, including “Methyl 3-cyclohexyl-1H-indole-6-carboxylate”, has been a subject of research . The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .


Molecular Structure Analysis

The molecular structure of “Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various computational methods . The compound has a molecular formula of C16H19NO2, an average mass of 257.328 Da, and a monoisotopic mass of 257.141571 Da .


Chemical Reactions Analysis

“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, inhibitor of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, and inhibitors of hepatitis C virus NS5B polymerase .


Physical And Chemical Properties Analysis

“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” has a molecular weight of 257.33 . It appears as a white to pale cream to cream to yellow to orange to brown form of crystals or powder or crystalline powder .

Scientific Research Applications

Methyl 3-Formylindole-6-carboxylate

  • Scientific Field : Organic Chemistry
    • Application : This compound is used as a building block in organic synthesis .
    • Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a reaction with other organic compounds under suitable conditions .
    • Results : The outcome of the reaction would depend on the specific reaction being performed. In general, it would result in the formation of a new organic compound .

Methyl indole-6-carboxylate

  • Scientific Field : Medicinal Chemistry
    • Application : This compound is used as a reactant for the preparation of various inhibitors .
    • Method of Application : It is used in the synthesis of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, inhibitors of hepatitis C virus NS5B polymerase .
    • Results : The results of these syntheses are new compounds with potential medicinal properties .

Safety And Hazards

“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMYFROWQKXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459512
Record name Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

CAS RN

494799-18-7
Record name 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494799-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Condensation of 1H-indole-6-carboxylic acid with cyclohexanone under basic conditions can generate 3-cyclohexenyl-1H-indole-6-carboxylic acid. This indole ester can be subjected to sequential reduction and esterification to provide methyl 3-cyclohexanyl-1H-indole-6-carboxylate. Treatment of the resultant indole ester with pryridinium tribromide in a mixture of THF and chloroform can generate methyl 2-bromo-3-cyclohexanyl-1H-indole-6-carboxylate. This intermediate can be coupled with a variety of reagents and compounds. For example, 2-formyl-phenyl boronic acids using appropriate palladium catalysts can generate the aromatic aldehyde intermediates shown. These aryl aldehydes are sometimes observed to exist in equilibrium with the related ring-closed hemiaminals, as shown below.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
indole ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (1 mL) was added to a stirred mixture of 3-cyclohexyl-1H-indole-6-carboxylic acid (30.4 g, 0.125 mol) in methanol (300 mL). The mixture was stirred at reflux for 18 hours, treated with decolorizing carbon, and filtered. The filtrate was concentrated to about 150 mL at which point crystallization occurred. The filtrate was cooled to room temperature and filtered. The solid washed with cold methanol followed by diethyl ether to provide the desired product as a pale purple solid (22.2 g, 69% yield). ESI-MS m/z 258 (MH+); 1H NMR (300 MHz, CDCl3.) δ 1.35 (m, 4H), 1.63 (s, 1H), 1.78 (m, 3H), 2.06 (d, J=8.05 Hz, 2H, 3.90 (m, 1H), 7.08 (d, J=1.83 Hz, 1H), 7.62 (s, 1H), 7.65 (s, 1H), 7.74 (d, J=1.46 Hz, 1H), 7.77 (d, J=1.46 Hz, 1H), 8.08 (s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
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Quantity
300 mL
Type
reactant
Reaction Step One
Yield
69%

Synthesis routes and methods III

Procedure details

Cyclohexanone (42.46 mL, 0.40 mol) was added in a single portion to a stirred solution of methyl indole-6-carboxylate (47.8 g, 0.27 m) in dry dichloromethane (500 mL). The reaction mixture was then cooled to 10° C. and trifluoroacetic acid (63.13 mL, 0.8 m) was added dropwise followed by triethyl silane (174.5 mL, 1.09 m). Upon addition, the temperature was allowed to rise to rt, after which it was stirred for a further 12 h. Dichloromethane (200 mL) was then added and the reaction mixture was washed successively with with 10% sodium bicarbonate solution and brine. The organic layer dried over sodium sulfate, filtered and concentrated under vacuum. The resultant residuce was purified by flash chromatography on silica (60-120) using hexane-ethyl acetate (9.5:0.5) mixture as eluant. Homogeneous fractions were combined and evaporated to give 60 g of the desired product (85%). Analytical data on this material was consistant with that observed with a sample prepared by the alternative route described above.
Quantity
42.46 mL
Type
reactant
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
63.13 mL
Type
reactant
Reaction Step Two
Quantity
174.5 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bien, A Davulcu, AJ DelMonte… - … Process Research & …, 2018 - ACS Publications
The process development and kilogram-scale synthesis of beclabuvir (BMS-791325, 1) is described. The convergent synthesis features the use of asymmetric catalysis to generate a …
Number of citations: 37 pubs.acs.org

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